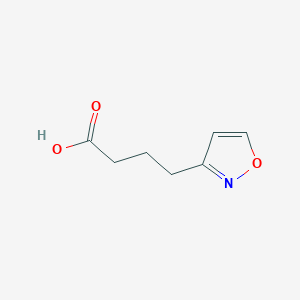

4-(1,2-Oxazol-3-yl)butanoic acid

Description

4-(1,2-Oxazol-3-yl)butanoic acid is a heterocyclic carboxylic acid featuring a five-membered 1,2-oxazole ring substituted at the 3-position and linked to a four-carbon aliphatic chain terminating in a carboxylic acid group. The oxazole ring consists of one oxygen and one nitrogen atom, contributing to its polarizable and aromatic character. This compound is of interest in medicinal chemistry and agrochemical research due to its structural similarity to bioactive molecules, such as synthetic auxins and heterocyclic amino acid analogs .

Properties

CAS No. |

170648-43-8 |

|---|---|

Molecular Formula |

C7H9NO3 |

Molecular Weight |

155.15 g/mol |

IUPAC Name |

4-(1,2-oxazol-3-yl)butanoic acid |

InChI |

InChI=1S/C7H9NO3/c9-7(10)3-1-2-6-4-5-11-8-6/h4-5H,1-3H2,(H,9,10) |

InChI Key |

LJCUWNQJFZLYDX-UHFFFAOYSA-N |

SMILES |

C1=CON=C1CCCC(=O)O |

Canonical SMILES |

C1=CON=C1CCCC(=O)O |

Synonyms |

3-Isoxazolebutanoicacid(9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-(1,2-Oxazol-3-yl)butanoic acid with structurally related compounds, focusing on molecular properties, solubility, and functional applications.

Key Comparisons:

Heterocyclic Core Differences: The 1,2-oxazole ring in the target compound is less electron-deficient than the 1,2,4-oxadiazole in due to fewer electronegative atoms. This may enhance the target compound’s ability to participate in π-π stacking interactions in biological systems.

Bioactivity and Applications: MCPB shares the butanoic acid backbone but uses a phenoxy group for herbicidal activity. The target compound’s oxazole ring may confer distinct modes of action, such as interference with amino acid metabolism. The phenyl-substituted oxadiazole in demonstrates improved solubility in organic solvents, suggesting that the target compound’s simpler structure may favor aqueous solubility for in vitro studies.

Molecular Weight and Solubility :

- The target compound’s lower molecular weight (155.15 vs. 232.23 in ) could enhance bioavailability and membrane permeability.

Research Findings and Limitations

- Synthetic Accessibility: The synthesis of oxazole derivatives typically involves cyclization reactions, as seen in the preparation of oxadiazolidinone analogs .

- Biological Data Gaps: While MCPB and related auxins are well-characterized , the biological activity of this compound remains speculative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.